1-(ADAMANTAN-1-YL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE
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Overview
Description
1-(ADAMANTAN-1-YL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is a synthetic organic compound that combines the structural features of adamantane, a diamondoid hydrocarbon, and a piperazine ring substituted with a trimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ADAMANTAN-1-YL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group, at the 1-position.
Formation of the Piperazine Derivative: Piperazine is reacted with 3,4,5-trimethoxybenzoyl chloride to form 4-(3,4,5-trimethoxybenzoyl)piperazine.
Coupling Reaction: The adamantane derivative is then coupled with the piperazine derivative under suitable conditions, such as in the presence of a base like triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques like recrystallization or chromatography, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(ADAMANTAN-1-YL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The carbonyl group in the trimethoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Products may include hydroxylated or carbonylated derivatives of the adamantane moiety.
Reduction: The major product would be the corresponding alcohol of the trimethoxybenzoyl group.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential antiviral, antibacterial, and anticancer activities.
Industry: Potential use in the development of new materials with unique properties due to the adamantane moiety.
Mechanism of Action
The mechanism of action of 1-(ADAMANTAN-1-YL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety may enhance the compound’s ability to penetrate biological membranes, while the piperazine ring and trimethoxybenzoyl group may interact with active sites or binding pockets of target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(ADAMANTAN-1-YL)-4-BENZOYLPIPERAZINE: Lacks the methoxy groups on the benzoyl ring.
1-(ADAMANTAN-1-YL)-4-(3,4-DIMETHOXYBENZOYL)PIPERAZINE: Has only two methoxy groups on the benzoyl ring.
1-(ADAMANTAN-1-YL)-4-(3,5-DIMETHOXYBENZOYL)PIPERAZINE: Has methoxy groups at different positions on the benzoyl ring.
Uniqueness
1-(ADAMANTAN-1-YL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is unique due to the presence of three methoxy groups on the benzoyl ring, which may enhance its pharmacological properties and interactions with molecular targets compared to similar compounds with fewer or differently positioned methoxy groups.
Properties
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4/c1-28-20-11-19(12-21(29-2)22(20)30-3)23(27)25-4-6-26(7-5-25)24-13-16-8-17(14-24)10-18(9-16)15-24/h11-12,16-18H,4-10,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOQFHFPFJDCED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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